(Allyloxy)(difluoro)acetic acid

説明

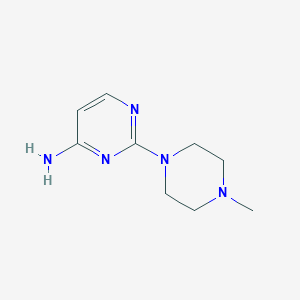

“(Allyloxy)(difluoro)acetic acid” is a compound that contains an allyloxy group and a difluoroacetic acid group. The molecular formula of this compound is C5H6F2O3 . Difluoroacetic acid is a dihalogenocarboxylic acid, specifically a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .

Synthesis Analysis

The synthesis of difluoromethyl compounds, which would include “(Allyloxy)(difluoro)acetic acid”, has seen recent advances. These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S .Molecular Structure Analysis

The molecular structure of “(Allyloxy)(difluoro)acetic acid” can be inferred from its molecular formula, C5H6F2O3 . The difluoroacetic acid part of the molecule is a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms .科学的研究の応用

1. Visible-light-induced radical cascade cyclization

- Application Summary : This research involves the use of (Allyloxy)(difluoro)acetic acid in a visible light photocatalyzed cascade sulfonylation/cyclization process. The process involves the reaction of 1-(allyloxy)-2-(1-arylvinyl)benzenes with sulfonyl chlorides for the construction of sulfonated benzoxepines .

- Methods of Application : The reactions proceed smoothly in the presence of Eosin Y (2.0 mol%) as a photocatalyst and Na2CO3 as a base .

- Results or Outcomes : This transformation features wide substrate scope, the use of easily accessible materials, and excellent functional group tolerance. It provides a facile and efficient protocol for the synthesis of sulfonated benzoxepine derivatives .

2. Polymer Production Aid

- Application Summary : (Allyloxy)(difluoro)acetic acid is used as a polymer production aid during the manufacture of fluoropolymers .

- Methods of Application : The substance is used during the manufacture of fluoropolymers which are produced under high temperature conditions of at least 370 °C .

- Results or Outcomes : The specific migration of the substance and the two degradation products in polytetrafluoroethylene film were determined and the maximum potential migrations were 0.4 μg/kg food .

3. Radical Cascade Cyclization

- Application Summary : Experimental studies disclosed that the addition of aryldifluoro methyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde was an effective route to access a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives .

- Methods of Application : The process involves the addition of aryldifluoro methyl radicals in situ produced from easily accessible gem-difluoroarylacetic acids to unactivated double bonds in 2-allyloxybenzaldehyde .

- Results or Outcomes : This method provides a series of 3-aryldifluoromethyl-containing chroman-4-one derivatives in moderate to good yields under mild reaction conditions .

4. Direct C-H Difluoromethylation Reagent

- Application Summary : Difluoroacetic acid, a structural analog of acetic acid with two of three hydrogen atoms on the alpha carbon replaced with fluorine atoms, can be used as a direct C-H difluoromethylating reagent .

- Methods of Application : In solution, it dissociates to form difluoroacetate ions .

- Results or Outcomes : This method provides a new way to introduce difluoromethyl groups into organic molecules .

5. Mobile Phase Modifier for LC-MS Analysis

- Application Summary : Difluoroacetic acid is used as a mobile phase modifier during liquid chromatography-mass spectrometry (LC-MS) analysis of small molecules .

- Methods of Application : The substance is added to the mobile phase during LC-MS analysis .

- Results or Outcomes : It affects chromatographic retention and peak width, as well as mass spectrometry (MS) signal response .

6. Preparation of 2-difluoromethylbenzimidazoles

- Application Summary : Difluoroacetic acid is used in the preparation of 2-difluoromethylbenzimidazoles, -oxazoles and -thiazoles from ortho-substituted anilines .

- Methods of Application : The substance is used in a reaction mediated by triphenylphoshine .

- Results or Outcomes : This method provides a new way to introduce difluoromethyl groups into organic molecules .

特性

IUPAC Name |

2,2-difluoro-2-prop-2-enoxyacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F2O3/c1-2-3-10-5(6,7)4(8)9/h2H,1,3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFWELKESJPOME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(C(=O)O)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Allyloxy)(difluoro)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Hexahydropyrrolo[1,2-a]pyrazin-6(2H)-one hydrochloride](/img/structure/B1418816.png)

![3-Chloropyrazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B1418819.png)

![2,4-dichloro-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B1418820.png)

![2,7-Dibromo-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B1418838.png)